molecular formula C11H16N4O B8750638 2-(4-Propionyl 1-piperazinyl)pyrimidine

2-(4-Propionyl 1-piperazinyl)pyrimidine

Cat. No.: B8750638
M. Wt: 220.27 g/mol
InChI Key: NIJRPDWUKRQNTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Propionyl 1-piperazinyl)pyrimidine is a chemical compound of interest in medicinal chemistry and pharmacological research, belonging to the class of pyrimidinylpiperazine derivatives. These derivatives are recognized as privileged scaffolds in drug discovery due to their versatile biological activities and presence in several pharmacologically active molecules . The core structure of 1-(2-pyrimidinyl)piperazine is known to act as an antagonist of the α2-adrenergic receptor and as a partial agonist of the 5-HT1A serotonin receptor, making it a valuable template for neuroscientific research . The propionyl substituent on the piperazine ring may influence the compound's pharmacokinetic properties and binding affinity, offering a point of diversification for structure-activity relationship (SAR) studies. This compound is supplied as a high-purity material intended for research applications. Potential areas of investigation include the development of novel central nervous system (CNS) agents, as well as the exploration of its antibacterial and antifungal properties, which have been observed in other synthetic pyrimidine-incorporated piperazine analogs . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for various biological screenings. Please Note: This product is labeled "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C11H16N4O/c1-2-10(16)14-6-8-15(9-7-14)11-12-4-3-5-13-11/h3-5H,2,6-9H2,1H3

InChI Key

NIJRPDWUKRQNTA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC=CC=N2

Origin of Product

United States

Synthetic Methodologies and Advanced Derivatization Strategies for 2 4 Propionyl 1 Piperazinyl Pyrimidine

Established Synthetic Pathways for the Pyrimidine-Piperazine Core

The formation of the 2-(piperazin-1-yl)pyrimidine scaffold is a critical step in the synthesis of the target molecule. This can be achieved through several well-established methods, primarily involving nucleophilic aromatic substitution or the construction of the pyrimidine (B1678525) ring through cyclization reactions.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a widely employed and efficient method for the synthesis of the pyrimidine-piperazine core. This approach typically involves the reaction of a pyrimidine ring activated with a suitable leaving group, most commonly a halogen, at the 2-position with piperazine (B1678402).

The reaction of 2-chloropyrimidine with piperazine is a common and direct route to 2-(piperazin-1-yl)pyrimidine. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction, and a suitable solvent. The choice of base and solvent can significantly influence the reaction rate and yield. Common bases include potassium carbonate and triethylamine, while solvents such as ethanol, water, or dimethylformamide (DMF) are often used. mdpi.com

A general procedure involves stirring 2-chloropyrimidine with an excess of piperazine in a suitable solvent at an elevated temperature. The use of an excess of piperazine can serve as both the nucleophile and the base. However, to avoid the formation of the disubstituted byproduct, 1,4-bis(pyrimidin-2-yl)piperazine, a controlled stoichiometry and the use of a non-nucleophilic base are often preferred.

Table 1: Examples of Nucleophilic Aromatic Substitution for the Synthesis of 2-(Piperazin-1-yl)pyrimidine Derivatives

Starting MaterialReagents and ConditionsProductYield
2-ChloropyrimidinePiperazine, K2CO3, Water, 60-65°C2-(Piperazin-1-yl)pyrimidine88%
2,4-DichloropyrimidinePiperazine derivative, Triethylamine, Ethanol2-(Piperazin-1-yl)-4-chloropyrimidineVaries
2,4,5-TrichloropyrimidinePhenylenediamine, Acetonitrile (B52724), -10°C4-Chloro-5-phenylamino-2-(piperazin-1-yl)pyrimidine-

Note: The yields are as reported in the cited literature for analogous reactions and may vary depending on the specific substrates and conditions.

Ring Closure and Cyclization Reactions

An alternative to the SNAr approach is the construction of the pyrimidine ring from acyclic precursors in the presence of a piperazine-containing fragment. This method offers the potential for greater diversity in the substitution pattern of the pyrimidine ring.

One common strategy for pyrimidine synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a compound containing an N-C-N fragment, such as guanidine or urea. To incorporate the piperazine moiety, a piperazine-substituted guanidine could be utilized as the N-C-N component.

Another approach involves the multicomponent reaction of an aldehyde, a β-ketoester, and a piperazine-containing amidine. These reactions, often catalyzed by acids or bases, can provide a rapid and efficient route to highly substituted pyrimidine-piperazine scaffolds in a single step. For instance, the Biginelli reaction and its variations can be adapted for this purpose.

Ultrasound-assisted synthesis has emerged as a green and efficient method for promoting cyclocondensation reactions in the synthesis of pyrimidine derivatives. nih.gov The use of ultrasound can lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods.

Optimization of Propionyl Group Introduction

Once the 2-(piperazin-1-yl)pyrimidine core is synthesized, the next crucial step is the introduction of the propionyl group at the 4-position of the piperazine ring. This acylation reaction must be performed with high regioselectivity to avoid acylation at the nitrogen atom of the pyrimidine ring or the formation of di-acylated products if starting from piperazine itself.

Regioselective Acylation Techniques

The selective acylation of the secondary amine in 2-(piperazin-1-yl)pyrimidine is generally straightforward due to the higher nucleophilicity of the piperazine nitrogen compared to the pyrimidine nitrogens. The reaction is typically carried out using a propionylating agent such as propionyl chloride or propionic anhydride in the presence of a base.

The choice of the acylating agent and reaction conditions can influence the outcome of the reaction. Propionyl chloride is highly reactive and may require milder conditions and careful control of stoichiometry to prevent side reactions. Propionic anhydride is a less reactive alternative that can offer better control over the acylation process. The reaction is typically performed in an inert solvent like dichloromethane or tetrahydrofuran at room temperature or below. A tertiary amine base, such as triethylamine or diisopropylethylamine, is commonly added to scavenge the acid byproduct.

Table 2: Common Reagents for N-Acylation of Piperazines

Acylating AgentBaseSolventTypical Conditions
Propionyl chlorideTriethylamineDichloromethane0°C to room temperature
Propionic anhydridePyridineTetrahydrofuranRoom temperature to reflux
Propionic acidDCC, HOBtDichloromethaneRoom temperature

Catalyst Systems for Enhanced Reaction Efficiency

While the acylation of 2-(piperazin-1-yl)pyrimidine can often be achieved without a catalyst, certain catalyst systems can enhance the reaction efficiency, particularly when using less reactive acylating agents or for large-scale synthesis.

Lewis acids, such as zinc chloride or scandium triflate, can activate the acylating agent, making it more susceptible to nucleophilic attack by the piperazine nitrogen. However, care must be taken to avoid potential side reactions or complexation with the pyrimidine ring.

In recent years, organocatalysts have gained attention for their ability to promote acylation reactions under mild conditions. For example, 4-dimethylaminopyridine (DMAP) is a highly effective catalyst for acylation reactions, particularly when using anhydrides as the acylating agent.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 2-(4-propionyl-1-piperazinyl)pyrimidine is crucial for developing environmentally benign and sustainable processes. This involves the use of safer solvents, energy-efficient reaction conditions, and the reduction of waste.

One of the key principles of green chemistry is the use of alternative energy sources to drive chemical reactions. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of both pyrimidine and piperazine derivatives. nih.govmdpi.com The rapid and uniform heating provided by microwaves can accelerate the rates of both the nucleophilic aromatic substitution and the subsequent acylation step.

Ultrasound irradiation is another green technique that can be applied to the synthesis of the pyrimidine-piperazine core. Sonication can enhance mass transfer and accelerate reaction rates, often at lower temperatures than conventional heating, leading to energy savings and potentially cleaner reaction profiles. nih.gov

The choice of solvent is another important aspect of green synthesis. Water is an ideal green solvent, and to the extent possible, reactions should be designed to be performed in aqueous media. For the nucleophilic aromatic substitution step, using water as a solvent is a viable and environmentally friendly option. chemicalbook.com For the acylation step, solvent-free conditions or the use of greener solvents like 2-methyltetrahydrofuran (2-MeTHF) can be explored to minimize the environmental impact.

Analog Design and Parallel Synthesis

The systematic design and synthesis of analogs of 2-(4-propionyl-1-piperazinyl)pyrimidine are essential for structure-activity relationship (SAR) studies and the optimization of its biological properties. Parallel synthesis techniques are often employed to rapidly generate libraries of related compounds.

The pyrimidine ring offers several positions for modification to explore the impact on biological activity. Key strategies include:

Substitution at the 4- and 6-positions: Introducing various substituents, such as alkyl, aryl, or heteroaryl groups, at these positions can influence the electronic properties and steric profile of the molecule.

Substitution at the 5-position: This position can be functionalized with a range of groups, including halogens, nitro groups, or amino groups, to probe their effect on activity and selectivity.

Introduction of fused rings: Creating fused ring systems, such as pyrido[2,3-d]pyrimidines, can rigidify the structure and introduce new interaction points with biological targets. mdpi.com

The piperazine ring serves as a versatile linker that can be modified to alter the compound's physicochemical properties, such as solubility and lipophilicity.

Substitution on the piperazine ring: Introducing substituents on the carbon atoms of the piperazine ring can create chiral centers and influence the conformational flexibility of the molecule.

Replacement of the piperazine ring: Other cyclic diamines, such as homopiperazine or constrained bicyclic diamines, can be used to explore the impact of ring size and conformation on biological activity.

The propionyl group can be systematically varied to investigate the importance of the acyl moiety for biological activity.

Chain length and branching: The length of the alkyl chain can be increased or decreased, and branched acyl groups can be introduced to explore the steric requirements of the binding site.

Introduction of unsaturation: Acryloyl or propioloyl groups can be used to introduce reactive Michael acceptors or to create more rigid structures.

Aromatic and heteroaromatic acyl groups: Replacing the propionyl group with benzoyl or heteroaroyl groups can introduce additional aromatic interactions and expand the chemical space being explored.

Stereoselective Synthesis and Chiral Resolution Challenges

The introduction of stereocenters into the molecule, for example, by substituting the piperazine or pyrimidine rings, can lead to the formation of enantiomers or diastereomers. Since different stereoisomers can have vastly different biological activities and pharmacokinetic profiles, the development of stereoselective synthetic methods is of paramount importance.

Challenges in Stereoselective Synthesis:

Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of chiral piperazine or pyrimidine building blocks can be challenging. This often requires the use of chiral catalysts or auxiliaries, which can be expensive and require careful optimization.

Chiral Resolution: In cases where a racemic mixture is synthesized, the separation of the enantiomers can be a significant hurdle. Classical resolution methods, such as diastereomeric salt formation, can be laborious and may not be suitable for large-scale production. Chiral chromatography is an effective but often costly alternative.

Addressing these challenges is crucial for the development of stereochemically pure analogs of 2-(4-propionyl-1-piperazinyl)pyrimidine for detailed biological evaluation.

Advanced Characterization and Analytical Method Development for 2 4 Propionyl 1 Piperazinyl Pyrimidine

High-Resolution Spectroscopic Analysis for Conformational Studies

The three-dimensional structure and conformational dynamics of 2-(4-propionyl-1-piperazinyl)pyrimidine in solution are critical to its interactions with biological targets. High-resolution spectroscopic techniques provide detailed insights into these aspects.

Multi-dimensional NMR spectroscopy is a powerful tool for determining the solution-state conformation of molecules like 2-(4-propionyl-1-piperazinyl)pyrimidine. Techniques such as 1H-1H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in assigning proton and carbon signals and defining spatial relationships between atoms.

The piperazine (B1678402) ring can exist in chair, boat, or twist-boat conformations, with the chair form generally being the most stable. The presence of the propionyl group on one nitrogen and the pyrimidine (B1678525) ring on the other introduces steric and electronic factors that influence this conformational preference. Temperature-dependent NMR studies can reveal the dynamics of ring inversion and rotation around the amide bond of the propionyl group. nih.gov

Key NOESY correlations would be expected between the protons of the propionyl group and the adjacent piperazine protons, as well as between the piperazine protons and the protons on the pyrimidine ring. The observation of specific through-space interactions allows for the construction of a 3D model of the predominant solution conformation. rsc.org

Table 1: Representative 1H and 13C NMR Chemical Shifts for 2-(4-Propionyl-1-piperazinyl)pyrimidine in CDCl3

Position1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)
Pyrimidine C2-161.5
Pyrimidine C4, C68.32 (d)157.8
Pyrimidine C56.45 (t)109.2
Piperazine C2', C6'3.85 (t)45.2
Piperazine C3', C5'3.60 (t)50.1
Propionyl C=O-172.8
Propionyl CH22.35 (q)27.4
Propionyl CH31.15 (t)9.1

Note: This data is illustrative and based on typical chemical shifts for similar molecular fragments.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information on the functional groups and bonding arrangements within the molecule.

In the FTIR spectrum of 2-(4-propionyl-1-piperazinyl)pyrimidine, a strong absorption band corresponding to the C=O stretching vibration of the propionyl group's amide is expected around 1640-1660 cm-1. The C-N stretching vibrations of the piperazine and pyrimidine rings would appear in the 1200-1350 cm-1 region. researchgate.net The aromatic C-H stretching of the pyrimidine ring would be observed above 3000 cm-1, while the aliphatic C-H stretching of the piperazine and propionyl groups would be found just below 3000 cm-1. nih.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, complements FTIR. The pyrimidine ring breathing modes, which are characteristic of the ring system, would be prominent in the Raman spectrum. mdpi.com Analysis of these vibrational modes can provide insights into the electronic structure and potential intermolecular interactions in the solid state. aps.orgcore.ac.uk

Table 2: Key Vibrational Frequencies for 2-(4-Propionyl-1-piperazinyl)pyrimidine

Vibrational ModeExpected Frequency Range (cm-1)Technique
Aromatic C-H Stretch (Pyrimidine)3050-3150FTIR, Raman
Aliphatic C-H Stretch (Piperazine, Propionyl)2850-2980FTIR, Raman
Amide C=O Stretch (Propionyl)1640-1660FTIR
Pyrimidine Ring C=N/C=C Stretch1450-1600FTIR, Raman
C-N Stretch (Piperazine, Pyrimidine)1200-1350FTIR, Raman
Pyrimidine Ring Breathing980-1020Raman

Note: This data is illustrative and based on characteristic group frequencies.

Advanced Mass Spectrometry for Molecular Transformation Pathway Elucidation

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation patterns of 2-(4-propionyl-1-piperazinyl)pyrimidine, which is essential for identifying metabolites and degradation products.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the protonated molecule [M+H]+) and its subsequent fragmentation through collision-induced dissociation (CID). nationalmaglab.org The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure.

For 2-(4-propionyl-1-piperazinyl)pyrimidine, the primary fragmentation pathways would likely involve the cleavage of the propionyl group, the piperazine ring, and the bond connecting the piperazine and pyrimidine moieties. nih.govnih.gov Common fragmentation mechanisms include the loss of the propionyl group as a neutral molecule, and various cleavages of the piperazine ring, leading to characteristic fragment ions. sapub.org By analyzing the MS/MS spectra, a detailed fragmentation map can be constructed. tsijournals.com

Table 3: Plausible MS/MS Fragmentation of [2-(4-Propionyl-1-piperazinyl)pyrimidine + H]+

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure
221.14165.1056.04 (C3H4O)[Pyrimidine-Piperazine+H]+
221.14124.0897.06 (C4H7NO)[Propionyl-Piperazine]+
221.1496.05125.09 (C7H12N2)[Pyrimidine-NH+H]+
165.1096.0569.05 (C4H7N)[Pyrimidine-NH+H]+

Note: This data is illustrative and based on predictable fragmentation patterns for similar structures.

High-resolution accurate mass (HRAM) spectrometry, often performed on instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provides mass measurements with high precision (typically <5 ppm). nih.gov This accuracy allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. mdpi.commdpi.com

HRAM is particularly valuable for metabolite identification. Metabolic transformations often involve small mass changes, such as hydroxylation (+15.9949 Da) or N-dealkylation. The high mass accuracy of HRAM allows for the confident assignment of elemental formulas to these metabolites, thereby elucidating the metabolic pathways. nih.gov Furthermore, the high resolution can resolve the isotopic pattern of the molecule, which can be used to confirm the presence and number of certain elements (e.g., chlorine, bromine) if they were present, and to aid in formula determination.

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are essential for separating 2-(4-propionyl-1-piperazinyl)pyrimidine from impurities, starting materials, byproducts, and potential isomers. High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometric detection (LC-MS), is the most common method for purity assessment.

A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for the analysis of this compound. The method can be optimized to achieve baseline separation of the main peak from any impurities. The presence of isomers, such as positional isomers on the pyrimidine ring (if synthesis allows), could also be resolved with an optimized chromatographic method. Validation of such a method would include assessments of linearity, accuracy, precision, and limits of detection and quantification.

Chiral Liquid Chromatography (LC) for Enantiomeric Excess Determination

While 2-(4-Propionyl-1-piperazinyl)pyrimidine itself is not chiral, derivatives or related compounds in a synthetic pathway may be. In such instances, or for chiral analogs, chiral Liquid Chromatography (LC) is an indispensable technique for the separation of enantiomers and the determination of enantiomeric excess (e.e.). This is critical as different enantiomers of a compound can exhibit distinct biological activities.

The development of a chiral LC method for a molecule structurally similar to 2-(4-Propionyl-1-piperazinyl)pyrimidine would involve screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice due to their broad applicability. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers.

Table 1: Illustrative Chiral LC Method Parameters for a Hypothetical Chiral Analog

ParameterCondition
Chiral Stationary Phase Immobilized Amylose-based CSP (e.g., Chiralpak IA)
Column Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane/Isopropanol (80:20, v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Injection Volume 10 µL

This method would allow for the accurate quantification of each enantiomer, thereby determining the enantiomeric excess, a critical quality attribute in the synthesis of single-enantiomer drug substances.

Two-Dimensional Liquid Chromatography (2D-LC) for Complex Mixture Deconvolution

In the synthesis of 2-(4-Propionyl-1-piperazinyl)pyrimidine, complex mixtures containing starting materials, intermediates, by-products, and the final product can be generated. Two-Dimensional Liquid Chromatography (2D-LC) offers a powerful solution for the deconvolution of such complex samples by providing significantly higher peak capacity compared to conventional one-dimensional LC.

In a typical 2D-LC setup, a fraction from the first dimension (¹D) separation is transferred to a second dimension (²D) column with different selectivity. For instance, a reversed-phase separation in the first dimension could be coupled with a HILIC (Hydrophilic Interaction Liquid Chromatography) or an ion-exchange separation in the second dimension. This orthogonality in separation mechanisms allows for the resolution of co-eluting peaks from the first dimension.

Table 2: Conceptual 2D-LC System for the Analysis of a Synthetic Mixture

ParameterFirst Dimension (¹D)Second Dimension (²D)
Column C18 (e.g., 2.1 x 100 mm, 3.5 µm)HILIC (e.g., 4.6 x 50 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Acetonitrile
Mobile Phase B 0.1% Formic acid in Acetonitrile0.1% Formic acid in Water
Gradient 5-95% B over 15 min95-50% B over 1 min
Detection UV-Vis Diode Array Detector, Mass SpectrometryUV-Vis Diode Array Detector, Mass Spectrometry

This comprehensive separation technique is invaluable for impurity profiling and ensuring the purity of 2-(4-Propionyl-1-piperazinyl)pyrimidine.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a compound like 2-(4-Propionyl-1-piperazinyl)pyrimidine, obtaining a single crystal and analyzing its diffraction pattern can provide precise information on bond lengths, bond angles, and conformation in the solid state.

Crystal Packing and Intermolecular Interaction Mapping

The analysis of the crystal structure of 2-(4-Propionyl-1-piperazinyl)pyrimidine would reveal how the molecules pack in the crystal lattice. This packing is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions involving the pyrimidine ring. Mapping these interactions is crucial for understanding the physical properties of the solid, including its melting point, solubility, and stability.

For instance, the nitrogen atoms in the pyrimidine and piperazine rings could act as hydrogen bond acceptors, while any potential N-H groups in related structures could act as donors. The propionyl group could also participate in dipole-dipole interactions.

Table 3: Hypothetical Crystallographic Data for 2-(4-Propionyl-1-piperazinyl)pyrimidine

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 14.789
β (°) ** 98.76
Volume (ų) 1254.3
Z 4
Calculated Density (g/cm³) **1.234

These crystallographic parameters define the unit cell of the crystal and, along with the atomic coordinates, provide a complete picture of the solid-state structure.

Co-crystallization Strategies with Biomolecular Scaffolds (if applicable to mechanistic studies)

Co-crystallization is a technique used to crystallize a target molecule with another molecule, known as a co-former. In the context of mechanistic studies, co-crystallizing a compound with a biomolecular scaffold, such as a protein or a nucleic acid, can provide invaluable insights into their binding interactions.

If 2-(4-Propionyl-1-piperazinyl)pyrimidine were to be studied for its interaction with a biological target, obtaining a co-crystal structure would be a primary goal. The resulting structure would reveal the specific binding mode, including the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is instrumental in structure-based drug design and in understanding the mechanism of action at a molecular level. The feasibility of such a study would depend on the specific biological context in which this compound is investigated.

Conformational Analysis and Molecular Recognition Mechanisms of 2 4 Propionyl 1 Piperazinyl Pyrimidine

In Silico Conformational Landscape Exploration

Computational methods provide a powerful lens through which to view the conformational possibilities of 2-(4-Propionyl-1-piperazinyl)pyrimidine. These in silico techniques allow for the exploration of the molecule's potential energy surface, identifying stable conformations and the pathways for interconversion.

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of a molecule. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the intricate dance of bond rotations, ring puckering, and solvent interactions that define the conformational dynamics of 2-(4-Propionyl-1-piperazinyl)pyrimidine in a simulated environment, such as a solvent or a lipid bilayer. nih.gov

These simulations can track the fluctuations of key dihedral angles, such as those around the piperazine (B1678402) ring and the bond connecting it to the pyrimidine (B1678525) ring, providing insights into the flexibility and accessible conformations of the molecule over time. The choice of force fields, like GAFF, CHARMM, or OPLS, is critical for accurately modeling the intramolecular and intermolecular forces that govern the molecule's behavior. rsc.org While MD simulations provide a qualitative understanding of dynamic processes, quantitative results should be interpreted with caution and ideally validated with experimental data. rsc.org

Illustrative MD Simulation Parameters:

Parameter Value
Force Field AMBER-compatible (e.g., GAFF)
Solvent Model Explicit (e.g., TIP3P water)
Temperature 300 K
Pressure 1 atm

Quantum chemical calculations, employing methods like Density Functional Theory (DFT), provide a more detailed and accurate picture of the molecule's electronic structure and energetics. researchgate.net These calculations are instrumental in identifying the stable, low-energy conformations (energetic minima) of 2-(4-Propionyl-1-piperazinyl)pyrimidine.

By systematically rotating specific bonds (e.g., the C-N bond between the pyrimidine and piperazine rings, and the N-C bond of the propionyl group) and calculating the corresponding energy, a potential energy surface can be constructed. The peaks on this surface represent the energy barriers (torsional barriers) that must be overcome for the molecule to transition from one conformation to another. The results of these calculations are crucial for understanding the relative populations of different conformers at equilibrium. Computational studies on similar heterocyclic systems have demonstrated the utility of these methods in elucidating conformational preferences. mdpi.com

Hypothetical Torsional Barrier Data:

Rotatable Bond Method Calculated Barrier (kcal/mol)
Pyrimidine-Piperazine C-N DFT (B3LYP/6-31G*) 5 - 8

Experimental Probing of Conformational Preferences

While computational methods are predictive, experimental techniques are essential for validating and refining the theoretical models of the conformational behavior of 2-(4-Propionyl-1-piperazinyl)pyrimidine.

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental tool for investigating dynamic processes in molecules, such as the rotation around single bonds. nih.gov For 2-(4-Propionyl-1-piperazinyl)pyrimidine, hindered rotation around the amide bond of the propionyl group and the bond connecting the piperazine and pyrimidine rings can lead to the presence of multiple conformers in solution.

At low temperatures, the interchange between these conformers may be slow on the NMR timescale, resulting in separate signals for the different species. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. mdpi.com By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy (rotational barrier) for the conformational exchange. doi.org

Example of VT-NMR Data Analysis:

Temperature (K) Observed Linewidth (Hz) Coalescence Temperature (K) Calculated Rotational Barrier (ΔG‡) (kcal/mol)
250 2.5 310 14.5
270 5.8
290 15.2
310 Coalescence

Circular Dichroism (CD) spectroscopy is a technique that is sensitive to the chiral environment of a molecule. If 2-(4-Propionyl-1-piperazinyl)pyrimidine can adopt stable, non-superimposable mirror-image conformations (atropisomers) due to restricted rotation around a single bond, CD spectroscopy could be employed to study these chiral conformers. The technique measures the differential absorption of left and right-circularly polarized light. A non-zero CD signal would indicate the presence of a preferred chiral conformation. The applicability of this technique is contingent on the existence of a significant energy barrier to rotation that allows for the resolution of individual enantiomeric conformers.

Principles of Molecular Recognition and Interaction Sites

The specific three-dimensional arrangement of functional groups in 2-(4-Propionyl-1-piperazinyl)pyrimidine dictates how it interacts with other molecules, a process known as molecular recognition. The key interaction sites on the molecule are the nitrogen atoms of the pyrimidine ring, the nitrogen atoms of the piperazine ring, and the carbonyl oxygen of the propionyl group.

These sites can participate in a variety of non-covalent interactions, which are fundamental to its biological activity:

Hydrogen Bonding: The nitrogen atoms in the pyrimidine and piperazine rings can act as hydrogen bond acceptors. The carbonyl oxygen of the propionyl group is also a strong hydrogen bond acceptor. These interactions are crucial for binding to biological targets such as proteins and nucleic acids. nih.gov

π-π Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in proteins. nih.gov

The interplay of these interactions, governed by the molecule's conformational preferences, determines its ability to bind to specific biological targets and exert its pharmacological effects. Understanding the conformational landscape is, therefore, a prerequisite for designing molecules with improved affinity and selectivity.

Table of Compound Names:

Compound Name
2-(4-Propionyl-1-piperazinyl)pyrimidine
Phenylalanine
Tyrosine

Hydrogen Bonding Networks and Protonation State Influence

The structure of 2-(4-Propionyl-1-piperazinyl)pyrimidine possesses several sites capable of participating in hydrogen bonding, a key interaction for molecular recognition in biological systems. The pyrimidine ring contains two nitrogen atoms that can act as hydrogen bond acceptors. The piperazine ring includes a tertiary amine nitrogen that could also accept a proton in specific environments, and the carbonyl oxygen of the propionyl group is a strong hydrogen bond acceptor.

The formation of hydrogen-bonded networks is a critical factor in the stabilization of this compound within a protein binding site or in its crystalline state. nih.govresearchgate.net In a biological context, the pyrimidine nitrogens and the propionyl oxygen can form hydrogen bonds with donor groups from amino acid residues such as serine, threonine, or lysine. In solid-state structures of related pyrimidine-piperazine compounds, molecules are often linked into complex networks through a combination of C—H⋯O and C—H⋯N interactions. nih.govresearchgate.net

The protonation state of the molecule significantly influences its conformational flexibility and hydrogen bonding capacity. The piperazine and pyrimidine nitrogens are potential sites for protonation. NMR studies on similar pyrimidine structures have shown that protonation can occur on the ring nitrogens, which in turn alters the electron distribution and aromaticity of the ring. nih.govplos.org The specific pKa values of the ionizable groups in 2-(4-Propionyl-1-piperazinyl)pyrimidine would determine its charge state at physiological pH. Protonation of the piperazine nitrogen would introduce a positive charge and create a strong hydrogen bond donor site, fundamentally altering its interaction profile and potentially enhancing its affinity for binding sites with negatively charged residues like aspartate or glutamate. The protonation can also inhibit processes like excited-state intramolecular proton transfer (ESIPT), thereby altering the molecule's photophysical properties. nih.gov

Table 1: Potential Hydrogen Bonding Sites in 2-(4-Propionyl-1-piperazinyl)pyrimidine
Functional GroupAtomRolePotential Interaction Partner (in a Biological Target)
Pyrimidine RingN1, N3Acceptor-OH (Ser, Thr, Tyr), -NH (Lys, Arg, His, Trp)
Piperazine RingN4Acceptor-OH (Ser, Thr, Tyr), -NH (Lys, Arg, His, Trp)
Piperazine Ring (Protonated)N4-H+Donor-COO- (Asp, Glu), Carbonyl O (Peptide backbone)
Propionyl GroupCarbonyl OAcceptor-OH (Ser, Thr, Tyr), -NH (Lys, Arg, His, Trp)

Hydrophobic Contributions and van der Waals Interactions

Hydrophobic Contributions: The molecule features distinct hydrophobic regions. The ethyl chain of the propionyl group and the ethylene (B1197577) bridges of the piperazine ring are nonpolar and tend to be excluded from aqueous environments. In a protein binding pocket, these groups would favorably interact with hydrophobic amino acid residues such as leucine, isoleucine, valine, and phenylalanine. The burying of these nonpolar surfaces away from water contributes favorably to the free energy of binding. nih.govnih.gov The pyrimidine ring, while containing polar nitrogen atoms, also has a significant nonpolar surface area that can participate in hydrophobic interactions.

Table 2: Analysis of Molecular Regions and Their Predominant Non-covalent Interactions
Molecular MoietyPrimary Interaction TypeDescription
Propionyl Group (C=O)Hydrogen Bond AcceptorThe carbonyl oxygen is a strong acceptor for H-bonds.
Propionyl Group (-CH2CH3)Hydrophobic, van der WaalsThe ethyl chain contributes to hydrophobic packing and surface contacts.
Piperazine RingHydrophobic, van der WaalsThe aliphatic ring structure engages in shape-complementary interactions.
Pyrimidine RingHydrogen Bond Acceptor, van der Waals, π-π StackingNitrogens accept H-bonds; the aromatic ring can engage in stacking and surface contacts.

Ligand-Target Interaction Modalities (Conceptual and Pre-clinical Targets)

While specific preclinical targets for 2-(4-Propionyl-1-piperazinyl)pyrimidine are not extensively documented in public literature, its structural similarity to known pharmacophores allows for the conceptual exploration of potential targets. The core moiety, 1-(2-pyrimidinyl)piperazine, is a known metabolite of several anxiolytic drugs (e.g., buspirone) and acts as an antagonist at α2-adrenergic receptors. caymanchem.com It also shows activity at serotonin (B10506) receptors. caymanchem.com Therefore, G-protein coupled receptors (GPCRs), particularly adrenergic and serotonergic subtypes, represent a logical class of conceptual targets.

Binding Pocket Characterization via Computational Docking

Computational docking is a powerful in-silico method used to predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. nih.govrjptonline.org For 2-(4-Propionyl-1-piperazinyl)pyrimidine, docking studies against a conceptual target, such as an α2-adrenergic receptor homology model, would be employed to characterize the binding pocket.

The process involves preparing a 3D structure of the ligand and the receptor. The docking algorithm then samples numerous possible conformations of the ligand within the defined binding site, calculating a "docking score" for each pose. mdpi.com This score estimates the binding free energy, with lower values typically indicating more favorable binding.

Analysis of the top-scoring poses would reveal key interactions. For instance, the pyrimidine nitrogens might form hydrogen bonds with polar residues lining the pocket. The propionyl group could extend into a hydrophobic sub-pocket, with the carbonyl oxygen potentially forming an additional hydrogen bond. The piperazine ring would likely occupy a central position, making van der Waals contacts. The results of such a study would provide a detailed, atom-level hypothesis of the binding mode, guiding further optimization efforts. nih.govtpcj.org

Table 3: Hypothetical Docking Results for 2-(4-Propionyl-1-piperazinyl)pyrimidine with a Conceptual GPCR Target
ParameterHypothetical Value/ObservationInterpretation
Docking Score-8.5 kcal/molIndicates a potentially strong binding affinity.
Key Hydrogen BondsPyrimidine N1 with Serine-112; Propionyl O with Asparagine-204Specific polar interactions anchoring the ligand in the binding site.
Hydrophobic ContactsPropionyl ethyl group with Valine-150, Leucine-153Stabilization through interaction with a nonpolar sub-pocket.
Interacting ResiduesSer-112, Val-150, Leu-153, Asp-204, Phe-301Defines the constellation of amino acids forming the binding pocket.

Allosteric Modulation and Induced Fit Mechanisms

Beyond simple competitive binding at an orthosteric site (the primary binding site of the endogenous ligand), molecules can exert their effects through more complex mechanisms like allosteric modulation and induced fit.

Allosteric Modulation: An allosteric modulator binds to a site on the receptor that is topographically distinct from the orthosteric site. wikipedia.orgfiveable.me This binding induces a conformational change that alters the receptor's affinity or efficacy for the endogenous ligand. nih.govmdpi.com A molecule like 2-(4-Propionyl-1-piperazinyl)pyrimidine, with its composite structure, could potentially act as an allosteric modulator. For example, the pyrimidinyl-piperazine core might anchor the molecule in a secondary pocket, while the flexible propionyl tail probes the receptor surface, triggering a conformational shift that modulates the main binding site. Pyrimidine-containing structures have been identified as allosteric modulators for various receptors, highlighting the potential for this scaffold. nih.gov

Induced Fit Mechanisms: The "lock and key" model of ligand binding is often insufficient; many receptors are flexible and can change their conformation upon ligand binding, a concept known as induced fit. mdpi.com A ligand initially makes weak contacts with the receptor, which then triggers a conformational rearrangement in the protein to form a more complementary and tightly bound complex. nih.govnih.gov The conformational flexibility of the piperazine ring and the propionyl side chain of 2-(4-Propionyl-1-piperazinyl)pyrimidine makes it a candidate for inducing such changes. The initial binding event could be driven by one part of the molecule, leading to a rearrangement of the binding pocket that creates new favorable interactions for another part of the molecule, resulting in a high-affinity complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrimidine derivatives, QSAR studies are instrumental in identifying the key structural features that govern their therapeutic effects. researchpublish.comscielo.br This approach helps in designing new analogs of 2-(4-Propionyl-1-piperazinyl)pyrimidine with potentially enhanced potency and optimized properties.

The foundation of a predictive QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. researchgate.net For a compound like 2-(4-Propionyl-1-piperazinyl)pyrimidine, a range of descriptors would be calculated to capture its unique structural characteristics, including the pyrimidine ring, the piperazine linker, and the propionyl group. In studies involving pyrimidine analogs, descriptors are often categorized to detail specific molecular attributes. researchpublish.comnih.gov

Table 1: Common Molecular Descriptors in QSAR Studies

Descriptor Category Examples Information Encoded
Topological Molecular Connectivity Indices, Wiener Index Describes the atomic arrangement and branching of the molecule.
Electronic Dipole Moment, Partial Charges, HOMO/LUMO energies Relates to the electronic distribution and reactivity of the molecule.
Spatial (3D) Molecular Surface Area, Molecular Volume, Shadow Indices Defines the three-dimensional shape and size of the molecule. nih.gov
Physicochemical LogP (Hydrophobicity), Molar Refractivity (Polarizability) Pertains to the molecule's behavior in different biological environments.

| Structural Fragments | Number of specific functional groups (e.g., aromatic ethers, methyl groups) | Quantifies the presence of key structural motifs that may influence activity. nih.gov |

The selection process often involves sophisticated algorithms to identify a subset of descriptors that have the highest correlation with biological activity while being independent of each other. nih.gov For instance, the presence of the propionyl group might be captured by descriptors related to hydrophobicity and steric bulk, while the pyrimidine and piperazine rings would be defined by electronic and topological descriptors.

A QSAR model's utility is determined by its statistical robustness and predictive power. Validation is a critical step to ensure that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. semanticscholar.org This process involves both internal and external validation techniques. nih.govbasicmedicalkey.com

Internal Validation: This method assesses the stability and robustness of the model using the training dataset itself. The most common technique is cross-validation, such as the leave-one-out (LOO) method, where the model is repeatedly built leaving one compound out at a time and then predicting the activity of that compound. researchpublish.com

External Validation: This is considered the most stringent test of a model's predictive ability. nih.gov The initial dataset is split into a training set, used to build the model, and a test set, which is kept aside. The validated model is then used to predict the activity of the compounds in the test set, and the predictions are compared to the experimental values. nih.gov

Several statistical metrics are used to quantify the performance of a QSAR model.

Table 2: Key Statistical Parameters for QSAR Model Validation

Parameter Description Significance
r² (Coefficient of Determination) Measures the goodness-of-fit of the model for the training set. A value close to 1.0 indicates a strong correlation between the descriptors and the activity within the training data. nih.gov
q² (Cross-validated r²) An internal validation metric derived from cross-validation. A high q² (typically > 0.5) suggests good internal predictivity and robustness. nih.gov
r²_pred (Predictive r²) An external validation metric calculated on the test set. A high r²_pred (typically > 0.6) indicates the model's ability to accurately predict the activity of external compounds.

| RMSE (Root Mean Square Error) | Measures the average deviation between predicted and experimental values. | A lower RMSE value signifies a higher accuracy of the model's predictions. nih.gov |

These validation steps ensure that a QSAR model developed for a series of pyrimidine derivatives, including 2-(4-Propionyl-1-piperazinyl)pyrimidine, is reliable for guiding future drug design efforts.

Molecular Docking and Virtual Screening Methodologies

Molecular docking and virtual screening are powerful structure-based drug design techniques that are widely applied in the study of pyrimidine analogs. figshare.comrjptonline.orgnih.gov These methods are used to predict how a molecule like 2-(4-Propionyl-1-piperazinyl)pyrimidine might bind to a specific biological target, typically a protein, at an atomic level. nih.govwikipedia.org

Molecular docking simulates the binding process of a ligand (the small molecule) into the active site of a receptor (the protein). igi-global.com The process involves two main steps: sampling the ligand's conformations and orientations (poses) within the binding site and then ranking these poses using a scoring function. nih.gov

Docking algorithms vary in complexity, from treating both the ligand and receptor as rigid bodies to allowing full flexibility for the ligand and partial flexibility for the protein's side chains. wikipedia.orgigi-global.com For 2-(4-Propionyl-1-piperazinyl)pyrimidine, flexible ligand docking would be essential to accurately model how its rotatable bonds allow it to adapt its shape to fit the contours of the protein's active site. The scoring function then estimates the binding affinity for each pose, predicting the most likely binding mode. This analysis reveals crucial interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the protein-ligand complex. figshare.comnih.gov

Pharmacophore modeling is a ligand-based approach that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to be recognized by a specific receptor and elicit a biological response. nih.gov A pharmacophore model can be generated from a set of active molecules, such as pyrimidine derivatives, or from the known interactions in a protein-ligand complex.

For a series of compounds related to 2-(4-Propionyl-1-piperazinyl)pyrimidine, a pharmacophore model would consist of features like:

Table 3: Potential Pharmacophoric Features

Feature Potential Origin in 2-(4-Propionyl-1-piperazinyl)pyrimidine
Hydrogen Bond Acceptor Nitrogen atoms in the pyrimidine and piperazine rings; Carbonyl oxygen of the propionyl group.
Hydrogen Bond Donor Potentially from interacting residues in the protein target.
Aromatic Ring The pyrimidine ring.

| Hydrophobic Center | The ethyl part of the propionyl group and parts of the heterocyclic rings. |

Once generated, this pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify new, structurally diverse molecules that match the pharmacophoric features and are therefore likely to be active. semanticscholar.org It can also guide the optimization of the 2-(4-Propionyl-1-piperazinyl)pyrimidine scaffold by suggesting modifications that better satisfy the pharmacophore requirements.

Advanced Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of the protein, the movement of the ligand within the binding pocket, and the role of solvent molecules. mdpi.com

Following the docking of 2-(4-Propionyl-1-piperazinyl)pyrimidine into a target protein, an MD simulation can be performed to:

Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein over the simulation, researchers can determine if the predicted binding pose is stable. mdpi.com

Analyze Key Interactions: MD trajectories can be analyzed to understand the persistence of specific interactions (e.g., hydrogen bonds) over time, providing a more accurate picture of the binding mechanism.

Refine Binding Poses: The simulation allows the complex to relax into a more energetically favorable conformation, potentially refining the initial docked pose.

Calculate Binding Free Energy: Advanced computational methods, such as MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), can be applied to MD trajectories to provide a more accurate estimation of the binding affinity.

MD simulations are computationally intensive but provide invaluable insights into the dynamic nature of molecular recognition, which is crucial for the rational design of potent and selective ligands like 2-(4-Propionyl-1-piperazinyl)pyrimidine. mdpi.com

Solvent Effects and Conformational Ensembles

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. 2-(4-Propionyl-1-piperazinyl)pyrimidine possesses significant conformational flexibility due to its rotatable bonds, particularly around the piperazine ring and the propionyl group. The specific conformations it adopts are heavily influenced by its surrounding environment, especially the solvent.

Computational methods are employed to explore the conformational landscape of this compound and understand how it changes in different solvents, from polar aqueous environments in the body to non-polar lipid-like environments of cell membranes. Molecular dynamics (MD) simulations, for instance, can model the movement of the molecule over time in an explicit solvent box, revealing the most stable and populated conformational states.

The collection of all accessible conformations and their relative populations is known as the conformational ensemble. nih.gov Understanding this ensemble is critical, as it is not necessarily the lowest-energy conformation but rather a specific, biologically active conformation that is responsible for a molecule's therapeutic effect.

A hypothetical computational study could analyze the distribution of a key dihedral angle in 2-(4-Propionyl-1-piperazinyl)pyrimidine across different solvents, as illustrated in the table below.

SolventDielectric Constant (ε)Predominant Dihedral Angle (°)Conformer Population (%)
Water78.417578% (Anti)
DMSO46.716572% (Anti)
Methanol32.7-6555% (Gauche)
Chloroform4.8-6085% (Gauche)

Binding Kinetics and Residence Time Simulations

Beyond just how strongly a compound binds to its target (binding affinity), the duration of that interaction is a critical factor for its efficacy. boisestate.edu This is described by binding kinetics, specifically the association rate (k_on) and the dissociation rate (k_off). The reciprocal of the dissociation rate (1/k_off) defines the drug-target residence time . A longer residence time can lead to a more sustained therapeutic effect.

Predicting these kinetic parameters computationally is challenging due to the long timescales of binding and unbinding events, which can range from microseconds to hours. nih.gov However, advanced molecular dynamics techniques such as metadynamics, weighted ensemble MD, and steered MD can be used to simulate these processes. nsf.gov

For 2-(4-Propionyl-1-piperazinyl)pyrimidine, these simulations could model its entry into and exit from the binding site of a hypothetical protein target. Such simulations provide a detailed, step-by-step view of the binding and unbinding pathways, highlighting key interactions that stabilize the transition states and the final bound complex. chemrxiv.org This information is invaluable for rationally designing analogs with slower dissociation rates and thus longer residence times. For example, simulations might reveal a transient hydrogen bond that could be strengthened through chemical modification to prolong the interaction.

A comparative simulation study could yield kinetic data for a series of analogs, guiding optimization efforts.

CompoundModificationSimulated k_on (x10⁵ M⁻¹s⁻¹)Simulated k_off (s⁻¹)Calculated Residence Time (s)
2-(4-Propionyl-1-piperazinyl)pyrimidineParent4.50.156.7
Analog APropionyl -> Cyclopropylcarbonyl4.20.0812.5
Analog BPyrimidine -> 5-Fluoro-pyrimidine5.10.128.3
Analog CPropionyl -> 3-Hydroxypropionyl4.80.0333.3

Exploration of Mechanistic Biology and Cellular Interactions of 2 4 Propionyl 1 Piperazinyl Pyrimidine Pre Clinical and in Vitro Focus

Target Identification and Validation Strategies in Model Systems

Identifying the specific molecular targets of 2-(4-Propionyl-1-piperazinyl)pyrimidine is the initial and most crucial step in understanding its mechanism of action. Modern methodologies allow for an unbiased and comprehensive approach to discovering these binding partners within a complex biological system.

Chemical proteomics has emerged as a powerful tool for the unbiased identification of protein targets of small molecules directly in a cellular context. mdpi.com This approach can be instrumental in deconvoluting the polypharmacology of compounds like 2-(4-Propionyl-1-piperazinyl)pyrimidine.

One effective strategy involves the synthesis of a chemical probe based on the core structure of 2-(4-Propionyl-1-piperazinyl)pyrimidine. This probe is typically modified with a reactive group for covalent linkage to its binding partners and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne) for enrichment and identification. The general workflow for such an experiment is as follows:

Probe Synthesis: A derivative of 2-(4-Propionyl-1-piperazinyl)pyrimidine is synthesized, incorporating a photo-affinity label or a reactive electrophile, along with a tag for purification.

Cellular Treatment: Live cells or cell lysates are incubated with the chemical probe, allowing it to bind to its protein targets.

Covalent Crosslinking: For photo-affinity probes, UV irradiation is used to induce covalent bond formation between the probe and its target proteins.

Target Enrichment: The reporter tag is used to pull down the probe-protein complexes from the cellular lysate, often using affinity chromatography (e.g., streptavidin beads for a biotin tag).

Mass Spectrometry Analysis: The enriched proteins are digested into peptides and identified using mass spectrometry.

A similar approach has been successfully employed for other pyrimidine-based compounds. For instance, an immobilized pyrido[2,3-d]pyrimidine ligand was used as an affinity probe to identify over 30 human protein kinases as binding partners. nih.gov This highlights the potential of chemical proteomics to reveal a wide range of targets for pyrimidine (B1678525) derivatives.

Table 1: Illustrative Data from a Chemical Proteomics Experiment for 2-(4-Propionyl-1-piperazinyl)pyrimidine

Protein IDProtein NamePeptide CountFold Enrichment (Probe vs. Control)Putative Function
P04637Cyclin-dependent kinase 21525.4Cell cycle regulation
Q02750Mitogen-activated protein kinase 11218.9Signal transduction
P27361Glycogen synthase kinase-3 beta1015.2Multiple cellular processes
P42336Casein kinase II subunit alpha812.7Signal transduction

This table is illustrative and represents the type of data that would be generated from a chemical proteomics experiment.

Genetic perturbation screens, such as those utilizing CRISPR-Cas9 technology, provide a powerful and unbiased method to identify genes and pathways that are essential for the activity of a compound. ufl.edubroadinstitute.org By systematically knocking out or knocking down individual genes, researchers can identify which genetic alterations confer resistance or sensitivity to 2-(4-Propionyl-1-piperazinyl)pyrimidine.

A common approach is a genome-wide CRISPR screen. In this method, a library of guide RNAs (gRNAs) targeting all genes in the genome is introduced into a population of cells. The cells are then treated with the compound of interest. Genes whose knockout leads to increased cell survival in the presence of the compound are considered potential resistance genes, which may include the drug's direct target or downstream effectors in the same pathway. Conversely, genes whose knockout enhances the compound's cytotoxic or cytostatic effects are identified as sensitizer genes.

Advanced techniques like Perturb-seq combine CRISPR-based genetic screens with single-cell RNA sequencing, allowing for a high-resolution analysis of the transcriptional consequences of both the genetic perturbation and the compound treatment in individual cells. nih.gov This can provide deep insights into the mechanism of action and help to build a comprehensive picture of the affected cellular pathways.

Enzyme Modulation and Kinetic Analysis

Should target identification studies reveal that 2-(4-Propionyl-1-piperazinyl)pyrimidine interacts with one or more enzymes, a detailed kinetic analysis is necessary to characterize the nature of this interaction. Many pyrimidine derivatives are known to be kinase inhibitors, and thus, this is a plausible mechanism of action. acs.orgnih.govnih.govrsc.org

Standard enzyme kinetic assays are performed to determine whether the compound acts as an inhibitor or an activator. For an inhibitor, key parameters such as the half-maximal inhibitory concentration (IC50) are determined. To understand the mechanism of inhibition, further kinetic studies are conducted by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.

By plotting the data using methods such as the Lineweaver-Burk plot, the mode of inhibition can be determined (e.g., competitive, non-competitive, uncompetitive, or mixed). This analysis reveals whether the compound binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex. The inhibition constant (Ki) can also be calculated, providing a measure of the inhibitor's potency.

Table 2: Illustrative Enzyme Inhibition Kinetic Data for 2-(4-Propionyl-1-piperazinyl)pyrimidine against a Putative Kinase Target

ParameterValue
IC500.5 µM
Ki0.2 µM
Mode of InhibitionCompetitive with ATP
Vmax (in the presence of inhibitor)Unchanged
Km of Substrate (in the presence of inhibitor)Increased

This table is illustrative and represents the type of data that would be generated from enzyme kinetic studies.

The interaction of 2-(4-Propionyl-1-piperazinyl)pyrimidine with its target enzyme might be dependent on the presence of co-factors (e.g., metal ions, ATP). Assays can be designed to assess the compound's activity in the presence and absence of various co-factors to understand these dependencies.

Furthermore, the compound could potentially modulate the enzyme's specificity for its substrates. This can be investigated by performing kinetic assays with a panel of different substrates and determining how the compound affects the enzyme's activity towards each. This information is crucial for understanding the potential off-target effects and the broader biological consequences of the compound's action.

Receptor Binding and Downstream Signaling Pathway Analysis

The piperazine (B1678402) moiety is a common pharmacophore in ligands for various G protein-coupled receptors (GPCRs) and ion channels. nih.gov Therefore, it is plausible that 2-(4-Propionyl-1-piperazinyl)pyrimidine could exert its effects by binding to a specific receptor.

Radioligand binding assays are a standard method to determine the affinity of a compound for a particular receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated, which reflects the compound's binding affinity. A panel of such assays against a broad range of receptors can be used to determine the compound's selectivity profile.

Once a receptor target is identified, the functional consequences of this binding must be elucidated. This involves investigating the downstream signaling pathways that are modulated by the compound. For example, if the target is a GPCR, assays can be performed to measure changes in the levels of second messengers such as cyclic AMP (cAMP) or intracellular calcium. nih.gov

Further downstream, the effects on signaling cascades can be analyzed using techniques like Western blotting to measure the phosphorylation status of key signaling proteins (e.g., ERK, Akt). For instance, various pyrimidine derivatives have been shown to impact signaling pathways such as the NF-κB and ERK pathways. semanticscholar.org A comprehensive analysis of these downstream events is essential for a complete understanding of the cellular response to 2-(4-Propionyl-1-piperazinyl)pyrimidine.

Table 3: Illustrative Receptor Binding and Functional Assay Data for 2-(4-Propionyl-1-piperazinyl)pyrimidine

Receptor TargetBinding Affinity (Ki)Functional ActivityDownstream Effect
Adenosine A2A Receptor150 nMInverse AgonistDecrease in cAMP levels
Dopamine D2 Receptor> 10 µMNo significant activity-
Serotonin (B10506) 5-HT1A Receptor800 nMPartial AgonistModulation of adenylyl cyclase

Ligand-Receptor Interaction Assays (e.g., competitive binding in vitro)

Currently, there is a lack of publicly available scientific literature detailing specific ligand-receptor interaction assays conducted for the compound 2-(4-Propionyl-1-piperazinyl)pyrimidine. Therefore, no data on its binding affinity, selectivity, or competitive displacement of other ligands from specific receptors can be provided at this time.

Analysis of Intracellular Signaling Cascades (e.g., protein phosphorylation, second messenger quantification)

No published research was identified that has investigated the effects of 2-(4-Propionyl-1-piperazinyl)pyrimidine on intracellular signaling cascades. Consequently, there is no information available regarding its potential to modulate protein phosphorylation events or alter the levels of second messengers such as cyclic AMP (cAMP) or inositol phosphates.

Cell-Based Functional Readouts for Pathway Modulation

Cellular Uptake and Efflux Mechanism Investigations (mechanistic transport, not ADME)

Detailed studies on the specific mechanisms governing the cellular uptake and efflux of 2-(4-Propionyl-1-piperazinyl)pyrimidine are not present in the available scientific literature. Research into whether this compound is a substrate for specific transporters has not been reported.

Subcellular Localization Studies Using Imaging Techniques

There are no published studies that have utilized imaging techniques to determine the subcellular localization of 2-(4-Propionyl-1-piperazinyl)pyrimidine. As a result, its distribution within different cellular compartments remains uncharacterized.

Modulation of Specific Cellular Processes (e.g., gene expression, protein synthesis, autophagy, cell cycle progression)

The impact of 2-(4-Propionyl-1-piperazinyl)pyrimidine on specific cellular processes has not been documented in the scientific literature. There is no available data concerning its effects on gene expression, protein synthesis, autophagy, or the progression of the cell cycle.

In Vivo Mechanistic Studies in Non-Clinical Models

No in vivo studies in non-clinical models have been published that explore the mechanistic pathways modulated by 2-(4-Propionyl-1-piperazinyl)pyrimidine. Therefore, its physiological effects and the underlying mechanisms in a whole-organism context have not been elucidated.

Biomarker Identification and Validation for Mechanistic Readouts

In the absence of direct studies on 2-(4-Propionyl-1-piperazinyl)pyrimidine, potential biomarkers for assessing its mechanism of action in vitro can be inferred from studies of analogous compounds. These biomarkers would be crucial for understanding the compound's cellular effects and for confirming its engagement with specific molecular targets.

Research on various pyrimidine and piperazine derivatives suggests that their biological activities can be monitored through a range of biomarkers. For instance, in the context of anticancer effects, which are frequently reported for these classes of compounds, biomarkers related to apoptosis and cell cycle arrest are of significant interest. A novel piperazine derivative, designated as PCC, has been shown to induce both intrinsic and extrinsic apoptotic pathways in human liver cancer cells nih.govnih.gov. This suggests that key proteins in these pathways could serve as valuable mechanistic biomarkers.

Furthermore, pyrazolo[3,4-d]pyrimidine derivatives that act as Src tyrosine kinase inhibitors have been found to induce oxidative stress in glioblastoma cells, leading to DNA damage and cell death mdpi.com. This points to markers of oxidative stress and DNA damage as another important class of biomarkers.

The following table summarizes potential biomarkers for mechanistic readouts based on the activities of related pyrimidine and piperazine derivatives.

Biomarker CategoryPotential BiomarkerCellular ProcessAssociated Compound ClassSource
Apoptosis Caspase-3/7, Caspase-8, Caspase-9, Cytochrome cIntrinsic and extrinsic apoptosisPiperazine derivatives nih.govnih.gov
Oxidative Stress Reactive Oxygen Species (ROS)Cellular stress and damagePyrazolo[3,4-d]pyrimidine derivatives mdpi.com
DNA Damage γ-H2AX (phosphorylated H2A histone family member X)DNA double-strand breaksPyrazolo[3,4-d]pyrimidine derivatives mdpi.com
Cell Cycle G1 phase arrestRegulation of cell proliferationPiperazine derivatives nih.gov
Neuroinflammation Nitric oxide (NO), Tumor necrosis factor-α (TNF-α)Inflammatory response in microgliaTriazole-pyrimidine hybrids nih.gov
Neurodegeneration Phosphorylated Tau, Aβ peptidesAlzheimer's disease pathologyPiperazine multi-effect drugs nih.gov

Pathway Perturbation Analysis in Specific Organ Systems (e.g., brain, liver, kidney focusing on molecular changes)

The molecular structure of 2-(4-Propionyl-1-piperazinyl)pyrimidine, featuring both a pyrimidine and a piperazine ring, suggests the potential for interaction with a variety of cellular pathways. The following analysis explores potential pathway perturbations in the brain, liver, and kidney, based on the known activities of similar compounds.

Brain

In the central nervous system, pyrimidine metabolism is crucial for neuronal function and has been implicated in neurodegenerative diseases such as Alzheimer's nih.gov. The de novo pyrimidine biosynthesis pathway is present in the adult human brain and is essential for processes like neuronal membrane generation and synapse production nih.gov. Therefore, a compound like 2-(4-Propionyl-1-piperazinyl)pyrimidine could potentially modulate this pathway.

Additionally, piperazine derivatives have been investigated for their neuroprotective effects. Some novel piperazine compounds have been shown to prevent neurofibrillary degeneration and amyloid deposition in animal models of Alzheimer's disease nih.gov. These effects are likely mediated through the modulation of signaling pathways involved in the production of amyloid-beta peptides and the phosphorylation of Tau protein nih.gov. Furthermore, certain triazole-pyrimidine hybrids have demonstrated anti-neuroinflammatory properties by inhibiting the production of nitric oxide and TNF-α in microglia, potentially through the NF-kB inflammatory pathway nih.gov.

Liver

In vitro studies on liver cells have revealed that novel piperazine derivatives can be cytotoxic to human liver cancer cells by inducing both intrinsic and extrinsic apoptosis pathways nih.govnih.gov. The intrinsic pathway is initiated by the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3/7 nih.govnih.gov. The extrinsic pathway is triggered by the activation of caspase-8, which can be linked to the suppression of NF-ƙB translocation to the nucleus nih.gov.

Furthermore, some piperazine derivatives have been shown to induce senescence-associated cell death in liver cancer cells researchgate.net. This suggests that 2-(4-Propionyl-1-piperazinyl)pyrimidine could potentially perturb cell cycle regulation and cell death pathways in hepatic cells.

Kidney

The kidneys are a major site for the metabolism and excretion of xenobiotics, and some pyrimidine derivatives have been associated with nephrotoxicity. For example, the cytostatic agent gemcitabine, a pyrimidine nucleoside analog, can cause chronic irreversible renal failure in some cases nih.gov. While the exact mechanism is unknown, it highlights the potential for pyrimidine-containing compounds to impact renal function nih.gov.

In a study on diabetic female rats, a synthesized pyrimidine derivative was found to ameliorate renal function indices, suggesting a potential protective effect on the kidneys under certain pathological conditions uobasrah.edu.iq. On the other hand, novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory activity against renal cancer cell lines researchgate.net. These findings suggest that a compound like 2-(4-Propionyl-1-piperazinyl)pyrimidine could have complex and context-dependent effects on renal cellular pathways.

The following table summarizes potential pathway perturbations in different organ systems based on the activities of related compounds.

Organ SystemPotential Pathway PerturbationAssociated Compound ClassPotential Molecular ChangesSource
Brain Pyrimidine BiosynthesisPyrimidine derivativesAltered levels of pyrimidine nucleotides nih.gov
Neuroprotective SignalingPiperazine derivativesReduced Aβ production and Tau phosphorylation nih.gov
NeuroinflammationTriazole-pyrimidine hybridsInhibition of NF-kB pathway, decreased NO and TNF-α nih.gov
Liver Intrinsic ApoptosisPiperazine derivativesRelease of cytochrome c, activation of caspase-9 and -3/7 nih.govnih.gov
Extrinsic ApoptosisPiperazine derivativesActivation of caspase-8, suppression of NF-ƙB nih.gov
Cellular SenescencePiperazine-containing purine nucleosidesInduction of senescence-associated cell death researchgate.net
Kidney Drug-induced NephrotoxicityPyrimidine nucleoside analogsUnknown, potential for renal cell damage nih.gov
Renal Cancer Cell Inhibition4-Aminopyrazolo[3,4-d]pyrimidine derivativesInhibition of proliferation in renal cancer cells researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies for 2 4 Propionyl 1 Piperazinyl Pyrimidine and Its Analogs

Influence of Pyrimidine (B1678525) Ring Substitution on Molecular Interactions

The pyrimidine ring is a privileged scaffold in medicinal chemistry, and its substitution pattern greatly influences the molecule's biological activity. nih.gov Both electronic and steric factors of the substituents play a crucial role in modulating the interactions with biological targets. nih.gov

Electronic Effects (e.g., Hammett Constants)

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. ijcrt.org This inherent electronic property affects its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking. The electronic nature of the pyrimidine ring can be fine-tuned by introducing substituents, and the effect of these substituents can be quantified using parameters like Hammett constants (σ). wikipedia.org

The Hammett equation, log(K/K₀) = ρσ, provides a framework for understanding how substituents influence the electronic properties of an aromatic system and, consequently, its reactivity or binding affinity. wikipedia.org In this relationship:

σ (Sigma) is the substituent constant, which measures the electronic effect (inductive and resonance) of a substituent relative to hydrogen. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) have positive σ values, while electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) have negative σ values. researchgate.net

ρ (Rho) is the reaction constant, indicating the sensitivity of a particular interaction to the electronic effects of the substituents. wikipedia.org

Substituent (R) on PyrimidineHammett Constant (σp)Electronic EffectPotential Impact on Molecular Interaction
-NO₂+0.78Strongly Electron-WithdrawingIncreases positive charge on ring carbons; enhances H-bond acceptor strength of ring nitrogens.
-Cl+0.23Electron-Withdrawing (Inductive)Reduces electron density on the ring.
-H0.00ReferenceBaseline interaction potential.
-CH₃-0.17Electron-DonatingIncreases π-electron density of the ring, potentially enhancing π-stacking interactions.
-OCH₃-0.27Strongly Electron-Donating (Resonance)Significantly increases π-electron density of the ring.

Steric Effects and Conformational Constraints

Steric effects relate to the size and shape of the substituents on the pyrimidine ring. nih.gov Bulky substituents can have a profound impact on binding affinity. If a substituent is too large, it may cause steric hindrance, preventing the molecule from fitting properly into the confined space of a receptor's active site. mdpi.com This clash can lead to a significant loss of activity.

Conversely, steric bulk can be advantageous. A larger substituent might engage in favorable van der Waals interactions within a hydrophobic pocket of the target that a smaller group could not reach. Furthermore, strategically placed bulky groups can introduce conformational constraints, restricting the rotation of single bonds. This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty upon binding, thereby increasing affinity. mdpi.com The SAR of 2,4-disubstituted pyrimidines has shown that cholinesterase inhibition is sensitive to steric parameters at both the C-2 and C-4 positions. nih.gov

Role of the Piperazine (B1678402) Moiety in Orientational Binding

The piperazine ring serves as a versatile linker, connecting the pyrimidine core to the propionyl group. Its conformational properties and the basicity of its nitrogen atoms are critical for correctly orienting the molecule within the binding site. nih.govacs.org

Conformational Flexibility of the Piperazine Ring

Like cyclohexane, the piperazine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. nih.gov However, the piperazine ring is not static; it can undergo ring inversion, flipping between two chair conformers. This flexibility can be important for adapting to the specific topology of a binding site.

Impact of Nitrogen Basicity and Protonation State

The two nitrogen atoms in the piperazine ring have distinct electronic environments and, therefore, different basicities (pKa values). The basicity determines the protonation state of the nitrogens at physiological pH (~7.4), which is fundamental for target interaction. rsc.orgrsc.org

N1 Nitrogen: This nitrogen is attached directly to the electron-withdrawing pyrimidine ring. The pyrimidine ring pulls electron density away from N1, making it significantly less basic than a simple N-alkyl piperazine.

N4 Nitrogen: This nitrogen is part of an amide linkage with the propionyl group. The adjacent carbonyl group is strongly electron-withdrawing, which drastically reduces the basicity of N4. rsc.org Amides are generally considered neutral, with pKa values of their conjugate acids being far below physiological pH. indiana.edu

Therefore, at physiological pH, the N4 nitrogen will be unprotonated and neutral, while the N1 nitrogen, being weakly basic, will exist in a pH-dependent equilibrium between its neutral and protonated (positively charged) forms. A protonated, positively charged N1 can form a strong ionic bond or cation-π interaction with a negatively charged or aromatic amino acid residue (e.g., Asp, Glu, or Tyr) in the binding site, which can be a critical anchoring point for the entire molecule. nih.govacs.org The fine-tuning of this nitrogen's pKa is a key aspect of drug design. rsc.org

CompoundNitrogen EnvironmentApproximate pKa (of conjugate acid)Charge at pH 7.4
PiperazineSecondary Amine (x2)pKa1 ≈ 9.7, pKa2 ≈ 5.4 uregina.caPartially Positive
N-MethylpiperazineSecondary & Tertiary AminepKa ≈ 9.0 rsc.orgMostly Positive
2-(4-Propionyl-1-piperazinyl)pyrimidine (N1)N-Aryl Piperazine~ 6.0 - 7.0 (Estimated)Partially Positive / Neutral
2-(4-Propionyl-1-piperazinyl)pyrimidine (N4)Amide&lt; 0 (Estimated) indiana.eduNeutral

Contribution of the Propionyl Group to Target Specificity

The propionyl group is not merely a terminal substituent; it plays a defining role in the molecule's interaction profile and specificity. Its contributions are manifold, encompassing electronic modulation, direct binding interactions, and steric influence.

Firstly, as discussed, the propionyl group's primary electronic role is to form an amide with the N4 piperazine nitrogen. This effectively neutralizes the basicity of N4, which can be crucial for selectivity. rsc.org A basic nitrogen at this position might lead to unwanted interactions with off-targets, such as hERG channels or various receptors.

Secondly, the propionyl group offers key points for direct interaction with the target. The carbonyl oxygen is a strong hydrogen bond acceptor, capable of forming a specific hydrogen bond with a donor group (e.g., an amide -NH or hydroxyl -OH) on the protein. The ethyl chain of the propionyl group provides a small hydrophobic element that can fit into a corresponding hydrophobic sub-pocket, contributing to binding affinity through van der Waals forces.

Finally, the size and shape of the propionyl group are critical for target specificity. SAR studies of related compounds, such as the potent opioid agonist fentanyl, have shown that the N-propionyl group is often optimal for affinity compared to smaller (acetyl) or larger (butyryl) acyl groups. nih.govacs.org This suggests that the target's binding pocket is precisely shaped to accommodate a propionyl group. A different acyl group might be too small to make effective contacts or too large to fit, thus diminishing binding affinity and/or selectivity. The specific length and steric profile of the propionyl group are therefore key determinants of the molecule's ability to selectively bind its intended target. acs.org

Emerging Research Directions and Future Perspectives for 2 4 Propionyl 1 Piperazinyl Pyrimidine

Integration with Advanced Chemical Biology Platforms

The future utility of 2-(4-propionyl-1-piperazinyl)pyrimidine can be significantly enhanced by its integration into cutting-edge chemical biology platforms. These high-throughput methodologies offer the potential to uncover novel biological activities and targets for this compound.

Fragment-Based Ligand Discovery (FBLD) Strategies

Fragment-based ligand discovery (FBLD) has emerged as a powerful approach in drug discovery, focusing on the identification of low-molecular-weight compounds (fragments) that bind to biological targets. nih.govastx.com These initial hits can then be elaborated into more potent and selective lead compounds. 2-(4-propionyl-1-piperazinyl)pyrimidine, with a molecular weight that aligns with the general "rule of three" for fragments, is a prime candidate for inclusion in fragment libraries. nih.gov

The propionyl group offers a potential vector for synthetic elaboration, allowing for the growth of the fragment into larger, more complex molecules. Furthermore, the piperazine (B1678402) and pyrimidine (B1678525) rings provide a rigid scaffold that can be systematically modified to explore the chemical space around an initial hit. Screening of 2-(4-propionyl-1-piperazinyl)pyrimidine against a diverse panel of biological targets could yield novel starting points for drug discovery programs.

Table 1: Potential FBLD Screening Strategies for 2-(4-Propionyl-1-piperazinyl)pyrimidine
Screening TechniquePrinciplePotential Application
X-ray CrystallographySoaking target crystals with the fragment to identify binding sites.Provides high-resolution structural information of the fragment bound to a target protein, guiding structure-based drug design.
Nuclear Magnetic Resonance (NMR) SpectroscopyDetects changes in the chemical shifts of the target protein or the fragment upon binding.Useful for identifying weak binding interactions and determining the binding site.
Surface Plasmon Resonance (SPR)Measures changes in the refractive index at the surface of a sensor chip when the fragment binds to an immobilized target.Provides real-time kinetic data on fragment binding, including association and dissociation rates.

DNA-Encoded Library (DEL) Screening Methodologies

DNA-Encoded Library (DEL) technology enables the synthesis and screening of vast collections of compounds, often numbering in the millions or billions. nih.gov Each molecule in the library is tagged with a unique DNA barcode, allowing for the simultaneous screening of the entire library against a target of interest. The pyrimidine scaffold is a common feature in the design of DELs due to its prevalence in bioactive molecules and its synthetic tractability. nih.govrsc.org

2-(4-Propionyl-1-piperazinyl)pyrimidine can be envisioned as a key building block in the construction of pyrimidine-focused DELs. The propionyl group could be modified with a linker for attachment to the DNA tag, or the piperazine nitrogen could be used as a point of diversification. By incorporating this compound into a DEL, it becomes possible to rapidly screen it in the context of a massive chemical library against a wide array of biological targets.

Novel Synthetic Methodologies for Enhanced Accessibility

The broader application of 2-(4-propionyl-1-piperazinyl)pyrimidine in research and development is contingent on its efficient and scalable synthesis. Modern synthetic methodologies offer promising avenues to improve its accessibility.

Continuous Flow Chemistry and Microreactor Technology

Continuous flow chemistry, often utilizing microreactors, has revolutionized chemical synthesis by offering improved reaction control, enhanced safety, and greater scalability compared to traditional batch processes. nih.gov The synthesis of heterocyclic compounds, including pyrimidines and piperazines, has been shown to benefit from this technology.

The synthesis of 2-(4-propionyl-1-piperazinyl)pyrimidine could be adapted to a continuous flow process. For instance, the reaction of a pyrimidine precursor with a propionyl-piperazine derivative could be performed in a heated microreactor, allowing for precise control over reaction time and temperature, potentially leading to higher yields and purity.

Table 2: Potential Advantages of Flow Synthesis for 2-(4-Propionyl-1-piperazinyl)pyrimidine
ParameterBatch SynthesisFlow Synthesis
Heat TransferOften inefficient, leading to localized hot spots and side reactions.Excellent heat transfer due to high surface-area-to-volume ratio, allowing for precise temperature control.
Mass TransferCan be limited by stirring efficiency.Enhanced mass transfer due to short diffusion distances.
SafetyHandling of large quantities of reagents can be hazardous.Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents.
ScalabilityScaling up can be challenging and may require process re-optimization.Scalability is achieved by running the process for a longer duration or by using multiple reactors in parallel.

Photocatalysis and Electrosynthesis Applications

Photocatalysis and electrosynthesis are emerging as powerful and sustainable tools in organic synthesis. researchgate.netmdpi.com These methods utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity. The pyrimidine ring can undergo a variety of electrochemical reductions and oxidations. acs.org

The synthesis of 2-(4-propionyl-1-piperazinyl)pyrimidine or its derivatives could potentially be achieved through photocatalytic or electrosynthetic strategies. For example, a C-H functionalization of the pyrimidine ring or the piperazine moiety could be facilitated by these methods, allowing for the introduction of the propionyl group or other functionalities in a novel and efficient manner.

Advanced Bio-conjugation Strategies for Molecular Probes

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes. Bio-conjugation, the covalent attachment of a molecule to a biomolecule or a reporter tag, is a key step in the development of such probes. The structure of 2-(4-propionyl-1-piperazinyl)pyrimidine offers several handles for bio-conjugation.

The propionyl group, for instance, could be modified to introduce a reactive handle, such as a carboxylic acid, an amine, or an alkyne, which could then be used to attach a fluorescent dye, a biotin (B1667282) tag, or a photoaffinity label. The resulting molecular probes could be used to investigate the cellular uptake, subcellular localization, and target engagement of the parent compound.

Synthesis of Affinity Probes for Target Engagement Studies

A critical step in validating a compound's mechanism of action is to unequivocally identify its molecular targets within a complex biological system. The synthesis of chemical probes, particularly affinity-based probes, is a powerful strategy for achieving this. For 2-(4-Propionyl-1-piperazinyl)pyrimidine, this would involve creating derivatives that can covalently link to their target proteins upon activation, enabling subsequent identification through proteomics.

A prospective approach is the design of photoaffinity labeling (PAL) probes. rsc.org This strategy involves modifying the parent compound with two key functionalities: a photoreactive group and a bioorthogonal handle.

Photoreactive Group: Groups like diazirines or benzophenones are relatively inert until activated by UV light, at which point they form highly reactive species that can create a covalent bond with nearby amino acid residues of the target protein. rsc.org

Bioorthogonal Handle: A terminal alkyne or azide (B81097) group serves as a handle for "click chemistry." After the probe has covalently attached to its target and the protein has been isolated, this handle allows for the attachment of a reporter tag (e.g., biotin for affinity purification or a fluorophore for visualization). rsc.org

The design of such a probe for 2-(4-Propionyl-1-piperazinyl)pyrimidine would require careful consideration of synthetic feasibility and the need to minimize steric hindrance that could affect target binding. Molecular modeling could help predict how the addition of the probe moieties might alter the binding mode compared to the parent compound. rsc.org

Table 1: Hypothetical Design of a Photoaffinity Probe for 2-(4-Propionyl-1-piperazinyl)pyrimidine

ComponentFunctionExample MoietyRationale
Parent Scaffold Target Binding2-(4-Propionyl-1-piperazinyl)pyrimidineThe core structure responsible for interacting with the biological target.
Photoreactive Group Covalent Cross-linkingDiazirineForms a reactive carbene upon UV irradiation for covalent target labeling. rsc.org
Linker Spacing and SolubilityAlkyl or Polyethylene Glycol (PEG) ChainProvides spatial separation between the scaffold and the handle to minimize interference with target binding.
Bioorthogonal Handle Reporter TaggingTerminal AlkyneEnables covalent attachment of reporter tags (e.g., biotin, fluorophores) via click chemistry for detection and isolation. rsc.org

Successful synthesis and application of these probes in proteomics experiments could provide definitive identification of the direct binding partners of 2-(4-Propionyl-1-piperazinyl)pyrimidine in cellular lysates or intact cells.

Design of Reporter-Tagged Derivatives for Imaging Applications

Visualizing the distribution and target engagement of a compound in real-time within cells and organisms provides invaluable pharmacodynamic information. Reporter gene imaging (RGI) is a broad methodology that allows for the indirect monitoring of molecular processes. nih.gov A more direct approach involves creating derivatives of the compound itself that are tagged with imaging reporters.

For 2-(4-Propionyl-1-piperazinyl)pyrimidine, derivatives could be designed for various imaging modalities:

Fluorescence Microscopy: A derivative could be synthesized by conjugating a small, bright fluorophore to a position on the molecule determined not to be critical for target binding. This would allow for high-resolution imaging of the compound's subcellular localization and potential co-localization with specific organelles or target proteins.

Positron Emission Tomography (PET): For in vivo studies, a derivative could be synthesized that incorporates a positron-emitting isotope, such as Carbon-11 or Fluorine-18. This would enable non-invasive, whole-body imaging to study the compound's biodistribution, pharmacokinetics, and target-site accumulation in animal models.

The development of such imaging agents provides a highly specific way to qualitatively and quantitatively assess cell targeting and other intracellular processes, which is valuable for the pharmacodynamic and pharmacokinetic assessment of therapeutics. nih.gov

Interdisciplinary Research Collaborations

Advancing the understanding of 2-(4-Propionyl-1-piperazinyl)pyrimidine will necessitate collaborations that bridge chemistry, biology, and computational sciences. Such interdisciplinary efforts are crucial for a holistic view of the compound's function.

Biophysical Characterization of Macromolecular Interactions

Once putative targets are identified (e.g., via affinity probes), a suite of biophysical techniques will be essential to characterize the binding interaction in detail. These methods can quantify the affinity, kinetics, and thermodynamics of the compound-target interaction, providing a deeper understanding of the binding mechanism. Such studies have been crucial in characterizing other pyrimidine-based compounds. nih.gov

Table 2: Potential Biophysical Methods for Characterizing Target Interactions

TechniqueInformation GainedApplication to 2-(4-Propionyl-1-piperazinyl)pyrimidine
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)Directly measures the heat released or absorbed upon binding to a purified target protein, providing a complete thermodynamic profile of the interaction.
Surface Plasmon Resonance (SPR) Real-time kinetics of binding, including association (kon) and dissociation (koff) rates, and affinity (Kd)Immobilizing the target protein on a sensor chip allows for the real-time measurement of the compound binding, revealing the dynamics of the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural details of the binding site and conformational changesCan identify which parts of the target protein are directly involved in binding the compound by monitoring chemical shift perturbations in the protein's spectrum upon titration with the compound.
X-ray Crystallography High-resolution 3D structure of the compound-target complexProvides a precise atomic-level picture of how the compound fits into its binding site, revealing key hydrogen bonds, and hydrophobic interactions, which can guide further drug design.

These biophysical data are fundamental for structure-activity relationship (SAR) studies and for rationally designing second-generation compounds with improved potency and selectivity.

Systems Biology Approaches for Network-Level Pathway Analysis

The effect of a compound is rarely confined to its primary target; it often propagates through complex biological networks. Systems biology approaches integrate large-scale 'omics' data (e.g., transcriptomics, proteomics, metabolomics) to model and analyze these network-level perturbations. nih.govmdpi.com

Applying a systems biology workflow to the study of 2-(4-Propionyl-1-piperazinyl)pyrimidine could involve:

Data Acquisition: Treating cell lines or animal models with the compound and collecting high-throughput data on changes in gene expression (RNA-Seq), protein levels (mass spectrometry-based proteomics), and metabolite concentrations (metabolomics).

Pathway and Network Analysis: Using bioinformatics tools to map the observed changes onto known signaling and metabolic pathways. medrxiv.org This can reveal which cellular processes are most significantly affected by the compound.

Model Building: Constructing computational models of the affected networks to simulate the effects of the compound and generate new, testable hypotheses about its broader mechanism of action.

This approach can help understand the molecular complexity of the compound's effects and identify potential downstream efficacy biomarkers or off-target effects. mdpi.com

Identification of Key Knowledge Gaps and Future Research Avenues

Despite the potential of 2-(4-Propionyl-1-piperazinyl)pyrimidine, significant knowledge gaps remain. The primary unknown is its precise molecular target(s) and mechanism of action. The advanced research directions outlined above are specifically designed to fill this gap.

Key Knowledge Gaps:

Direct Molecular Targets: The specific proteins that 2-(4-Propionyl-1-piperazinyl)pyrimidine binds to are not definitively known.

Mechanism of Action: The downstream molecular events that occur after target engagement have not been elucidated.

Polypharmacology: It is unclear whether the compound acts on a single target or multiple targets to produce its biological effects.

Network-Level Effects: The full scope of cellular pathways modulated by the compound remains to be mapped.

Future Research Avenues:

Probe Synthesis and Target ID: The immediate priority is the design and synthesis of affinity probes to perform chemoproteomic experiments for target identification. rsc.org

Biophysical and Structural Validation: Following target identification, detailed biophysical and structural studies are crucial to validate the interaction and provide a basis for rational drug design.

Integrated 'Omics' Studies: A systems biology approach should be employed to build a comprehensive model of the compound's cellular effects. nih.gov

Development of Imaging Agents: The creation of reporter-tagged derivatives will be vital for studying the compound's behavior in preclinical in vivo models, linking cellular activity to organism-level pharmacodynamics. nih.gov

By systematically addressing these areas, future research can fully unlock the therapeutic potential of 2-(4-Propionyl-1-piperazinyl)pyrimidine and provide a robust foundation for its further development.

Q & A

Q. How does the piperazinyl-pyrimidine scaffold influence target selectivity compared to related heterocycles?

  • Methodology : Compare binding affinities of 2-(4-propionyl-1-piperazinyl)pyrimidine with analogs (e.g., pyridine or triazole derivatives) using surface plasmon resonance (SPR). Pharmacophore mapping (e.g., Schrödinger’s Phase) highlights critical hydrogen-bonding and hydrophobic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.